molecular formula C7H10Cl2N2O2S B2782253 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1229627-40-0

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2782253
CAS No.: 1229627-40-0
M. Wt: 257.13
InChI Key: KMDHJXBCAGOOHK-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a chloro, methyl, and propyl group attached to a pyrazole ring, along with a sulfonyl chloride functional group. These structural features make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives. The chloro and methyl groups on the pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization and modification of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of the propyl group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate for the synthesis of specific derivatives that may not be easily accessible using other similar compounds .

Properties

IUPAC Name

4-chloro-5-methyl-2-propylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2O2S/c1-3-4-11-7(14(9,12)13)6(8)5(2)10-11/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDHJXBCAGOOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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